2-Methoxypropene Reacts with Cyclodextrins Where 2,2-Dimethoxypropane Fails Completely
In a direct comparative study, the proton-catalyzed addition of 2-methoxypropene to α-, β-, and γ-cyclodextrins yielded the corresponding hexakis-, heptakis-, and octakis[2,6-di-O-(methoxydimethyl)methyl] derivatives. Under identical conditions, no reaction was observed when using 2,2-dimethoxypropane [1].
| Evidence Dimension | Reaction Occurrence / Product Formation |
|---|---|
| Target Compound Data | Full conversion to mixed acetal derivatives |
| Comparator Or Baseline | 2,2-Dimethoxypropane (DMP) - No reaction observed |
| Quantified Difference | Qualitative binary outcome (reactivity vs. inertness) |
| Conditions | Proton-catalyzed addition, room temperature, α-, β-, γ-cyclodextrins |
Why This Matters
This binary reactivity difference dictates that 2-methoxypropene is essential for modifying cyclodextrins, a critical class of drug delivery and chiral separation agents, where the alternative reagent DMP is non-functional.
- [1] Lipták, A.; Jánossy, L.; Borbás, A.; Szejtli, J. Mixed acetals of cyclodextrins. Preparation of hexakis-, heptakis- and octakis[2,6-di-O-(methoxydimethyl)methyl]-α-, β- and γ-cyclodextrins. Carbohydrate Research 2002, 337 (2), 93-96. View Source
